molecular formula C29H23N3O3S B12021652 N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12021652
M. Wt: 493.6 g/mol
InChI Key: STOYBXMAUATXFJ-UHFFFAOYSA-N
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Description

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a quinazolinyl group, all connected through a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and quinazolinyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
  • N-(4-ETHOXYPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of biphenyl, methoxyphenyl, and quinazolinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H23N3O3S/c1-35-22-17-15-21(16-18-22)32-28(34)24-12-6-8-14-26(24)31-29(32)36-19-27(33)30-25-13-7-5-11-23(25)20-9-3-2-4-10-20/h2-18H,19H2,1H3,(H,30,33)

InChI Key

STOYBXMAUATXFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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